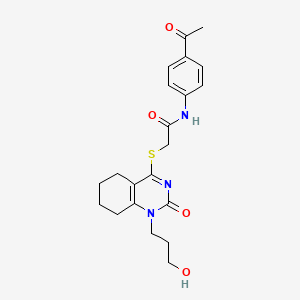

N-(4-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-(4-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a quinazolinone-derived compound featuring a partially saturated bicyclic core (hexahydroquinazolinone), a thioacetamide linker, and a 4-acetylphenyl substituent.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-14(26)15-7-9-16(10-8-15)22-19(27)13-29-20-17-5-2-3-6-18(17)24(11-4-12-25)21(28)23-20/h7-10,25H,2-6,11-13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIICOAMNDNXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesizing findings from various studies and highlighting case studies where applicable.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₄S |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 899743-30-7 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

-

MTT Assay Results : A study evaluated the antiproliferative activity of several derivatives against human liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. The results showed that certain derivatives had IC50 values comparable to the positive control doxorubicin:

- HepG-2 Cells : IC50 values ranged from 28.1 to 35.1 µM.

- MCF-7 Cells : IC50 values ranged from 7.5 to 10.0 µM.

The mechanism through which this compound exerts its biological effects may involve the modulation of apoptotic pathways and interference with cellular signaling mechanisms related to cancer proliferation and survival.

Neuroprotective Effects

In addition to anticancer properties, compounds structurally related to this compound have been studied for their neuroprotective effects. For instance:

- Zebrafish Model Studies : Research has shown that certain derivatives can protect against ototoxicity induced by neomycin by inhibiting ferroptosis—a form of regulated cell death triggered by oxidative stress (PubMed) . This suggests potential applications in treating hearing loss or neurodegenerative diseases.

Case Study 1: Anticancer Activity in MCF-7 Cells

A detailed study assessed the efficacy of N-(4-acetylphenyl)-2-thioacetamide derivatives on MCF-7 cells using various concentrations over a 48-hour period. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Case Study 2: Neuroprotection Against Ototoxicity

In a zebrafish model of ototoxicity induced by neomycin, compounds derived from the quinazoline structure demonstrated protective effects by targeting oxidative stress pathways. This study highlights the potential for these compounds in developing treatments for hearing impairments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound

- Core : 1,2,5,6,7,8-Hexahydroquinazolin-2-one (partially saturated).

- Substituents :

- Position 1: 3-hydroxypropyl.

- Position 4: Thioacetamide linker connected to 4-acetylphenyl.

Analogs (From Evidence)

N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d)

- Core : 3,4-Dihydroquinazolin-4-one (aromatic).

- Substituents :

- Position 3: 4-fluorophenyl.

- Position 2: Thioacetamide linker to a thiazolidinone ring with 2-chlorophenyl. Yield: 61% during synthesis.

2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-arylidene]acetohydrazide derivatives

- Core : Coumarin (chromen-2-one).

- Substituents : Arylidene hydrazide and thioacetamide groups.

Physicochemical Properties

- Solubility : The 3-hydroxypropyl group likely enhances aqueous solubility compared to AJ5d’s halogenated aryl groups.

- Melting Point: Not reported for the target compound, but AJ5d’s moderate yield (61%) suggests challenges in crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.